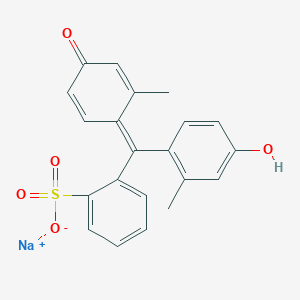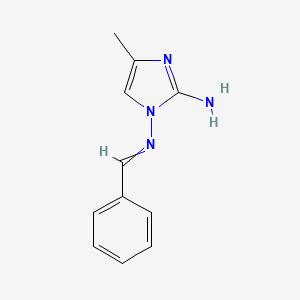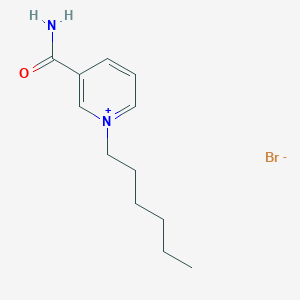![molecular formula C13H22N2O B1358569 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine CAS No. 910037-03-5](/img/structure/B1358569.png)
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine” is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It is also known by other names such as “3-3-dimethylamino propoxy-n-methylbenzylamine”, “dimethyl 3-3-methylamino methyl phenoxy propyl amine”, and “3-3-dimethylamino propoxy phenyl methyl methyl amine” among others .
Molecular Structure Analysis
The IUPAC name for this compound is “N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine” and its InChI Key is "ODWHICGCLWFLBT-UHFFFAOYSA-N" . The SMILES representation is "CNCC1=CC(OCCCN©C)=CC=C1" .Chemical Reactions Analysis
While specific chemical reactions involving “3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine” are not available, similar compounds like “N-[(3-dimethylamino)propyl]methacrylamide” have been involved in radical copolymerizations .Physical And Chemical Properties Analysis
The molecular weight of “3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine” is 222.33 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Antioxidant Activity :
- The compound has been used in the synthesis of ammonium salts with demonstrated antioxidant activity, particularly inhibiting superoxide generation in mitochondria in liver and tumor tissues in rats (Kushnir et al., 2015).
Inorganic Chemistry and Molecular Structures :
- In studies involving mixed-valence oxovanadium(IV/V) dinuclear entities, derivatives of the compound have been used in the synthesis of complex inorganic structures (Mondal et al., 2005).
Organic Chemistry and Medicinal Applications :
- The compound has been utilized in organic synthesis, notably in the creation of indoles and derivatives with potential medicinal applications (Jakše et al., 2004).
Nanotechnology and Material Science :
- Research has explored the use of derivatives in the synthesis of nano-structured materials, such as ceria (CeO2), demonstrating its utility in nanotechnology and material science (Veranitisagul et al., 2011).
Polymer Science and Resin Synthesis :
- Studies have investigated the synthesis and properties of water-soluble thermo-sensitive resins incorporating tertiary amine oxide substituents derived from the compound, with potential applications in imaging technologies (An et al., 2015).
Crystallography and Asymmetric Synthesis :
- The compound has been used in the field of crystallography and asymmetric synthesis, contributing to a deeper understanding of molecular structures and stereochemistry (Ohashi et al., 1980).
Chemical Corrosion Inhibition :
- Research has identified Schiff bases derived from the compound as efficient inhibitors of mild steel corrosion, demonstrating its potential in industrial applications (Jamil et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14-11-12-6-4-7-13(10-12)16-9-5-8-15(2)3/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHICGCLWFLBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640316 |
Source


|
| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine | |
CAS RN |
910037-03-5 |
Source


|
| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)
![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)

